molecular formula C11H18N2O3 B12312486 tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate

tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B12312486
M. Wt: 226.27 g/mol
InChI Key: CHZMTYJWURGDSB-UHFFFAOYSA-N
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Description

tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidines It features a tert-butyl ester group, a cyanomethyl group, and a hydroxyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl esters, including tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate, can be achieved through various methods. One common approach involves the reaction of tert-butyl bromoacetate with the corresponding amine or alcohol under basic conditions . Another method involves the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides .

Industrial Production Methods: Industrial production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its functional groups:

    tert-Butyl Group: Provides steric hindrance and stability to the molecule.

    Cyanomethyl Group: Can undergo reduction to form amines, which are important in biological systems.

    Hydroxyl Group: Participates in hydrogen bonding and can be modified through substitution reactions.

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to its combination of functional groups and the pyrrolidine ring, which imparts specific reactivity and stability compared to other similar compounds.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl 3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-8(4-5-12)9(14)7-13/h8-9,14H,4,6-7H2,1-3H3

InChI Key

CHZMTYJWURGDSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)CC#N

Origin of Product

United States

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